
Tamoxifen N-oxide
概要
説明
Tamoxifen N-oxide is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound has garnered interest due to its unique chemical properties and potential biological activities .
準備方法
合成経路と反応条件: タモキシフェン N-オキシドは、タモキシフェンの酸化によって合成できます。 一般的な方法の1つは、タモキシフェンからタモキシフェン N-オキシドの形成を触媒する、フラビン含有モノオキシゲナーゼ(FMOs)の使用です . この反応は通常、酸素源を必要とし、穏やかな条件下で行われます。
工業的生産方法: 工業的環境では、タモキシフェン N-オキシドの生産には、高収率と高純度を確保するために最適化された条件を使用した、大規模酸化プロセスが含まれる場合があります。 FMOsなどの生体触媒の使用はスケールアップでき、連続フローリアクターを使用して効率を高め、反応パラメータを制御することができます。
化学反応の分析
反応の種類: タモキシフェン N-オキシドは、次のようなさまざまな化学反応を起こします。
酸化: さらなる酸化により、他の代謝物の形成につながる可能性があります。
還元: タモキシフェン N-オキシドは、特定の条件下でタモキシフェンに戻すことができます。
置換: N-オキシド基が他の官能基に置き換わる求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: FMOsの存在下での過酸化水素または分子状酸素。
還元: 水素化ホウ素ナトリウムまたは触媒的接触水素化などの還元剤。
置換: 塩基性条件下でのアミンまたはチオールなどの求核剤。
生成される主な生成物:
酸化: さらに酸化された代謝物。
還元: タモキシフェン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
タモキシフェン N-オキシドは、科学研究でいくつかの用途があります。
化学: 酸化反応とFMOsの役割を研究するためのモデル化合物として使用されます。
生物学: 抗がん特性を含む、潜在的な生物学的活性が調査されています。
医学: エストロゲン受容体を調節する能力により、潜在的な治療薬として探求されています。
科学的研究の応用
Biochemical Properties and Mechanisms
Tamoxifen N-oxide is formed through the oxidation of tamoxifen and is characterized by its ability to interact with various biological systems. Notably, it can form DNA adducts, which may have implications for mutagenesis and carcinogenesis. Studies indicate that tamNox acts as a weak inhibitor of human hydroxysteroid sulfotransferase 2A1, with a value of 9.1 µM, suggesting potential interactions that could influence hormone metabolism .
Breast Cancer Treatment
This compound has been investigated for its role in breast cancer therapy. Research indicates that it may serve as an intermediate metabolite that contributes to the overall efficacy of tamoxifen by influencing the levels of active metabolites such as 4-hydroxytamoxifen . Understanding the pharmacokinetics of tamNox could lead to personalized dosing strategies aimed at optimizing therapeutic outcomes while minimizing side effects.
Other Potential Uses
Beyond breast cancer, there are indications that tamNox may have applications in treating other conditions:
- Retroperitoneal fibrosis : Tamoxifen has shown promise in managing this condition, and its metabolites, including tamNox, could enhance therapeutic efficacy .
- Oligozoospermia : There is some evidence to suggest that tamNox may influence male fertility conditions related to androgen sensitivity .
Clinical Trials
A randomized trial involving 115 patients treated with varying doses of tamoxifen revealed significant correlations between serum levels of tamNox and tumor tissue concentrations of other metabolites. Notably, while other metabolites showed increased tissue levels with higher doses, tamNox did not exhibit this trend, indicating a unique distribution profile that warrants further investigation .
In Vitro Studies
In vitro studies using estrogen receptor-positive MCF-7 breast cancer cells demonstrated that tamNox could be reduced back to tamoxifen over time. This conversion suggests that tamNox plays a role in the metabolic pathway of tamoxifen, potentially affecting its therapeutic efficacy and side effect profile .
Summary Table of Applications
Application Area | Description |
---|---|
Breast Cancer Treatment | Intermediate metabolite influencing efficacy; potential for personalized dosing strategies |
Retroperitoneal Fibrosis | Investigated for therapeutic benefits in managing this condition |
Male Fertility Conditions | Potential influence on oligozoospermia related to androgen sensitivity |
DNA Interaction | Forms DNA adducts; implications for mutagenesis and carcinogenesis |
作用機序
タモキシフェン N-オキシドは、主にエストロゲン受容体との相互作用を通じてその効果を発揮します。 これらの受容体に結合し、その活性を調節し、エストロゲン応答性遺伝子の転写に影響を与えます。 この調節は、エストロゲン受容体陽性乳がん細胞の増殖を阻害する可能性があります。 さらに、タモキシフェン N-オキシドは、がん細胞における酸化ストレスとアポトーシスの誘導など、エストロゲン受容体以外の経路を通じて効果を発揮する可能性があります .
類似の化合物:
タモキシフェン: 母化合物で、乳がん治療で広く使用されています。
4-ヒドロキシタモキシフェン: エストロゲン受容体への親和性が高い、強力な代謝物。
エンドキシフェン: 有効な抗がん活性を持つ別の活性代謝物。
比較: タモキシフェン N-オキシドは、その特定の酸化状態とさらなる化学修飾の可能性のためにユニークです。 タモキシフェンは主にエストロゲン受容体調節のために使用されますが、タモキシフェン N-オキシドの追加の酸化特性は、異なる治療上の利点と研究の機会を提供する可能性があります .
類似化合物との比較
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: A potent metabolite with higher affinity for estrogen receptors.
Endoxifen: Another active metabolite with significant anti-cancer activity.
Comparison: Tamoxifen N-oxide is unique due to its specific oxidation state and the potential for further chemical modifications. Unlike tamoxifen, which is primarily used for its estrogen receptor modulation, this compound’s additional oxidative properties may offer distinct therapeutic advantages and research opportunities .
生物活性
Tamoxifen N-oxide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for elucidating its role in the pharmacological effects and potential side effects associated with tamoxifen therapy. This article reviews the metabolic pathways, biological mechanisms, and research findings related to this compound.
Metabolism of Tamoxifen
Tamoxifen undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. The cytochrome P450 enzyme system, particularly CYP2D6, CYP3A4, and CYP2C19, plays a critical role in this metabolic process.
Key Metabolites
- Tamoxifen : The parent compound.
- 4-Hydroxytamoxifen : A potent active metabolite.
- Endoxifen : The most active metabolite, significantly contributing to tamoxifen's therapeutic effects.
- This compound : A less understood metabolite whose biological activity is under investigation.
The metabolic pathway can be summarized as follows:
Metabolite | Formation Enzyme | Biological Activity |
---|---|---|
Tamoxifen | - | Parent compound |
4-Hydroxytamoxifen | CYP2D6 | Active; binds strongly to ER |
Endoxifen | CYP2D6 | Most active; enhances efficacy |
This compound | CYP3A4/CYP2C19 | Less clear; potential storage form |
Estrogen Receptor Modulation
This compound exhibits varying degrees of estrogen receptor (ER) binding affinity compared to its parent compound and other metabolites. While it has been suggested that this compound may not possess significant estrogenic activity, its role in modulating ER activity remains an area of active research. Studies indicate that it may act as a partial agonist or antagonist depending on the tissue context .
Genotoxicity and DNA Interaction
Research has shown that tamoxifen and its metabolites, including this compound, can form DNA adducts, which may lead to genotoxic effects. A study involving DBA/2 mice demonstrated the formation of hepatic DNA adducts following tamoxifen administration, highlighting the potential for this compound to participate in similar interactions . However, evidence suggests that the genotoxicity associated with tamoxifen may not be primarily due to this compound but rather to other metabolites like 4-hydroxytamoxifen.
Pharmacokinetics
Pharmacokinetic studies indicate that the concentration of this compound can vary based on genetic polymorphisms affecting metabolic enzymes. For instance, individuals with certain CYP2D6 genotypes may have altered levels of this metabolite, potentially influencing therapeutic outcomes and toxicity profiles .
Clinical Implications
Several clinical studies have investigated the relationship between tamoxifen metabolism and patient outcomes. For example, a meta-analysis revealed that patients with reduced CYP2D6 activity had poorer survival rates when treated with tamoxifen, suggesting that variations in metabolite levels, including this compound, could impact treatment efficacy .
Toxicity Observations
Reports indicate that higher serum concentrations of tamoxifen and its metabolites correlate with increased toxicity in some patients. This observation underscores the importance of monitoring metabolite levels to optimize therapeutic strategies while minimizing adverse effects .
特性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASNACECBQAFW-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316463 | |
Record name | Tamoxifen N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75504-34-6 | |
Record name | Tamoxifen N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamoxifen N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamoxifen N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzymes are primarily responsible for the formation of TNO from TAM?
A1: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, are the major catalysts for the N-oxidation of TAM to TNO. [, ]
Q2: Are there species-specific differences in the enzymes involved in TNO formation?
A2: Yes, human FMO1 is not expressed in adults, making FMO3 the primary enzyme responsible for TNO formation in humans. []
Q3: Can TNO be converted back to TAM in biological systems?
A3: Yes, several human cytochrome P450 (CYP) enzymes, notably CYP1A1, CYP2A6, and CYP3A4, have been shown to reduce TNO back to TAM. [] Interestingly, even reduced hemoglobin exhibits this reductive capability. []
Q4: Does the reduction of TNO back to TAM impact TAM's therapeutic efficacy?
A4: The potential for a metabolic cycle between TAM and TNO in vivo raises questions about its impact on TAM's overall efficacy and duration of action. This remains an active area of research. []
Q5: What other metabolic pathways are important for TAM besides N-oxidation?
A5: In addition to N-oxidation, TAM undergoes other significant metabolic transformations, including:
- N-demethylation: Primarily catalyzed by CYP3A4, this pathway leads to the formation of N-desmethyltamoxifen. [, ]
- 4-hydroxylation: This pathway produces 4-hydroxytamoxifen, a more potent antiestrogen than TAM itself. [, , ]
- α-hydroxylation: This pathway leads to the formation of α-hydroxytamoxifen, a precursor to reactive metabolites capable of forming DNA adducts. [, , ]
Q6: Are there differences in the metabolic profiles of TAM across different species?
A6: Yes, significant species-related differences exist in TAM metabolism. For instance:
- Mice: Exhibit rapid metabolism of TAM, primarily to TNO, potentially contributing to their lower susceptibility to TAM-induced liver cancer. [, ]
- Rats: Show a greater propensity for forming α-hydroxytamoxifen and its DNA-reactive metabolites compared to humans, potentially explaining their higher susceptibility to TAM-induced liver cancer. [, ]
Q7: Can TNO itself form DNA adducts?
A7: While TNO itself does not appear to directly form DNA adducts, studies have identified α-(N2-deoxyguanosinyl)tamoxifen N-oxide as a DNA adduct in the liver of mice treated with TAM. [] This suggests that TNO might be further metabolized to reactive species capable of DNA modification.
Q8: What other TAM metabolites are known to contribute to DNA adduct formation?
A8: The primary DNA-reactive metabolite of TAM is thought to be an α-sulfooxy metabolite, formed by the enzyme hydroxysteroid sulfotransferase 2A1 (SULT2A1) acting on α-hydroxytamoxifen. [, ]
Q9: What analytical techniques are commonly used to study TAM and its metabolites, including TNO?
A9: A range of analytical techniques is employed for the analysis of TAM and its metabolites, including:
- High-performance liquid chromatography (HPLC): Frequently coupled with ultraviolet (UV) detection or mass spectrometry (MS) for separation and quantification of TAM and its metabolites in various matrices. [, , , , , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the identification and quantification of TAM and its metabolites in complex biological samples. [, , , ]
- 32P-Postlabeling/HPLC: This technique is particularly valuable for the detection and quantification of TAM-DNA adducts in tissues. [, , , ]
- Electrochemiluminescence (ECL): ECL-based arrays coupled with liver microsomes have been used to study the relative DNA damage caused by TAM metabolites in different species. []
Q10: What are the challenges associated with the analysis of TNO?
A10: Analyzing TNO presents unique challenges due to:
- Its potential reduction back to TAM during sample preparation and analysis: This necessitates careful optimization of methods to minimize this conversion. []
- The presence of numerous TAM metabolites in biological samples: This requires methods with high selectivity to differentiate TNO from other metabolites. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。